molecular formula C19H27N3O3S B12478281 N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B12478281
M. Wt: 377.5 g/mol
InChI Key: JLIDMTGZRKECCC-UHFFFAOYSA-N
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Description

N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a complex organic compound characterized by the presence of a tert-butyl group, a cyclohexylidene moiety, and a nitrobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves multiple steps:

    Formation of 4-tert-butylcyclohexanone: This can be achieved through the oxidation of 4-tert-butylcyclohexanol using an oxidizing agent such as chromium trioxide.

    Condensation Reaction: The 4-tert-butylcyclohexanone is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Thioether Formation: The hydrazone is further reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.

    Final Condensation: The resulting intermediate is then condensed with acetohydrazide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thioethers.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can modify biological macromolecules. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-tert-butylcyclohexylidene)-isonicotinohydrazide
  • 4-tert-butylcyclohexanone
  • 4-tert-butylcatechol

Uniqueness

N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrobenzyl and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H27N3O3S/c1-19(2,3)15-6-8-16(9-7-15)20-21-18(23)13-26-12-14-4-10-17(11-5-14)22(24)25/h4-5,10-11,15H,6-9,12-13H2,1-3H3,(H,21,23)

InChI Key

JLIDMTGZRKECCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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